1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
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Formation of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diester or a diketone. Common reagents used in this step include strong bases like sodium hydride or potassium tert-butoxide.
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of 3,4-dichlorobenzyl chloride and a suitable nucleophile, such as an amine or an alcohol.
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Attachment of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through an amination reaction. This step involves the use of 4-fluoroaniline and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O2/c17-12-6-5-11(7-13(12)18)21-15(22)8-14(16(21)23)20-10-3-1-9(19)2-4-10/h1-7,14,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVVUJOBLLBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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